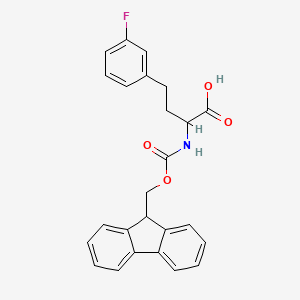

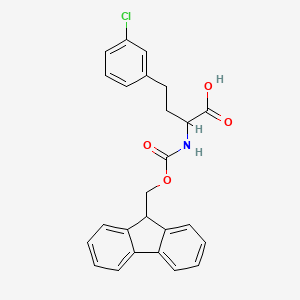

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

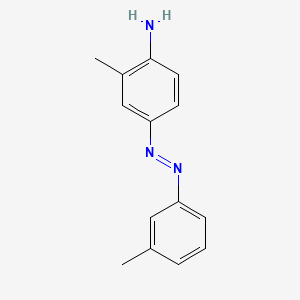

Le Fmoc-3-fluoro-D-homophénylalanine est un dérivé d'acide aminé synthétique principalement utilisé dans la synthèse peptidique. Il se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), couramment utilisé pour protéger le groupe amine pendant la synthèse peptidique. Le composé a une formule moléculaire de C25H22FNO4 et un poids moléculaire de 419,44 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

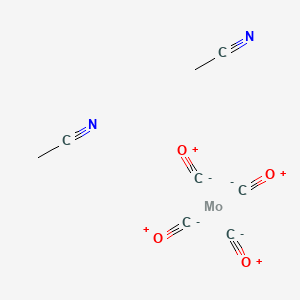

Une méthode courante implique la réaction du 3-fluoro-D-homophénylalanine avec le chlorure de Fmoc en présence d'une base telle que le bicarbonate de sodium . La réaction est réalisée dans un solvant organique tel que le dioxane ou le diméthylformamide (DMF).

Méthodes de production industrielle

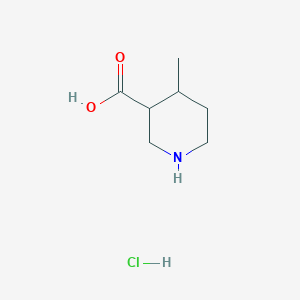

La production industrielle du Fmoc-3-fluoro-D-homophénylalanine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥ 98 % .

Analyse Des Réactions Chimiques

Types de réactions

Le Fmoc-3-fluoro-D-homophénylalanine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans la synthèse peptidique.

Réactifs et conditions courants

Substitution : Des réactifs tels que l'hydrure de sodium (NaH) et les halogénoalcanes sont couramment utilisés.

Oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont employés.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du Fmoc-3-fluoro-D-homophénylalanine .

Applications de la recherche scientifique

Chimie

En chimie, le Fmoc-3-fluoro-D-homophénylalanine est utilisé dans la synthèse des peptides et des protéines. Il sert de brique de base dans la synthèse peptidique en phase solide (SPPS), permettant la création de séquences peptidiques complexes .

Biologie

En recherche biologique, le composé est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Son incorporation dans les peptides peut aider à élucider le rôle d'acides aminés spécifiques dans les processus biologiques .

Médecine

En médecine, le Fmoc-3-fluoro-D-homophénylalanine est utilisé dans le développement de médicaments à base de peptides. Ses propriétés uniques le rendent adapté à la création de peptides ayant une stabilité et une biodisponibilité améliorées .

Industrie

Sur le plan industriel, le composé est utilisé dans la production de matériaux et de revêtements à base de peptides. Sa capacité à former des peptides stables le rend précieux dans diverses applications industrielles .

Mécanisme d'action

Le mécanisme d'action du Fmoc-3-fluoro-D-homophénylalanine implique son incorporation dans les peptides pendant la synthèse. Le groupe Fmoc protège le groupe amine, permettant des réactions sélectives sur d'autres sites. Une fois la séquence peptidique souhaitée synthétisée, le groupe Fmoc est éliminé à l'aide d'une base telle que la pipéridine, révélant le groupe amine libre . Cela permet au peptide d'interagir avec ses cibles moléculaires, telles que les enzymes ou les récepteurs, par diverses voies .

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-3-fluoro-D-homophenylalanine is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acids in biological processes .

Medicine

In medicine, Fmoc-3-fluoro-D-homophenylalanine is used in the development of peptide-based drugs. Its unique properties make it suitable for creating peptides with enhanced stability and bioavailability .

Industry

Industrially, the compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptides makes it valuable in various industrial applications .

Mécanisme D'action

The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group, allowing for selective reactions at other sites. Once the desired peptide sequence is synthesized, the Fmoc group is removed using a base such as piperidine, revealing the free amine group . This allows the peptide to interact with its molecular targets, such as enzymes or receptors, through various pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-phénylalanine : Structure similaire, mais sans l'atome de fluor.

Fmoc-3-fluoro-D-phénylalanine : Similaire, mais avec une position différente de l'atome de fluor.

Fmoc-D-homophénylalanine : Similaire, mais sans l'atome de fluor.

Unicité

Le Fmoc-3-fluoro-D-homophénylalanine est unique en raison de la présence de l'atome de fluor, qui peut améliorer la stabilité et la biodisponibilité des peptides qu'il forme. Cela le rend particulièrement précieux dans le développement de médicaments et de matériaux à base de peptides .

Propriétés

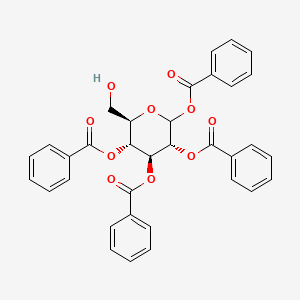

Formule moléculaire |

C25H22FNO4 |

|---|---|

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

Clé InChI |

USLBDGLIEZPUPZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)

![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)

![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)